molecular formula C7H7FO B1304799 5-Fluoro-2-methylphenol CAS No. 452-85-7

5-Fluoro-2-methylphenol

Cat. No. B1304799
CAS RN: 452-85-7
M. Wt: 126.13 g/mol
InChI Key: CKJOSIHYVLHIER-UHFFFAOYSA-N
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Description

The compound of interest, 5-Fluoro-2-methylphenol, is a fluorinated phenol derivative. While the exact compound is not directly studied in the provided papers, several related compounds with similar structural motifs have been synthesized and characterized. These compounds include various fluorinated phenol derivatives and Schiff-base molecules, which are often used in the development of materials with specific electronic and optical properties .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step procedures, including the formation of Schiff bases and the introduction of fluorine atoms into the phenolic ring. For instance, the synthesis of a fluorinated Schiff-base molecule was achieved by reacting a fluorinated phenol with an appropriate aldehyde or ketone . Similarly, a complex fluorinated molecule was synthesized using a multi-step process that included O-methylation and a Schiff reaction . These methods highlight the versatility of synthetic approaches in creating fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structures of the related compounds have been characterized using various spectroscopic techniques and X-ray crystallography. The studies revealed details about the geometry, intramolecular interactions, and stabilization of the molecules through hydrogen bonding and other non-covalent interactions . For example, the crystal structure of a related compound was stabilized by intermolecular non-classical hydrogen bonds, forming a 2D network structure .

Chemical Reactions Analysis

The chemical reactivity of fluorinated phenols is influenced by the electron-withdrawing effect of the fluorine atom, which can affect the acidity of the hydroxyl group and the reactivity of the aromatic ring. The papers provided do not detail specific reactions of 5-Fluoro-2-methylphenol, but the synthesis and characterization of related compounds suggest that such molecules can participate in various organic transformations, including the formation of Schiff bases and complexation with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often studied using computational methods such as Density Functional Theory (DFT). These studies can predict vibrational frequencies, electronic properties, and reactivity indices such as HOMO-LUMO gaps . The presence of fluorine atoms can lead to improved optical transparency, solubility, and lower dielectric constants, as seen in the synthesis and characterization of fluorinated polyimides . The related compounds exhibit a range of thermal and spectroscopic properties, which are crucial for their potential applications in material science and pharmaceuticals .

Scientific Research Applications

  • Organic Synthesis Intermediate

    • 5-Fluoro-2-methylphenol is often used as an intermediate in organic synthesis . It can be prepared through the reaction of 2-methylphenol with hydrogen fluoride . Catalysts or solvents can be used to promote the reaction .
  • Preparation of Fluoronaphthoquinone

    • 4-Fluoro-3-methylphenol, a compound similar to 5-Fluoro-2-methylphenol, has been used in the preparation of 8-fluoronaphthoquinone via the Friedel Crafts acylation reaction with maleic anhydride . It’s possible that 5-Fluoro-2-methylphenol could be used in a similar manner.
  • Pharmaceutical Synthesis

    • 5-Fluoro-2-methylphenol is an important intermediate in the synthesis of several chemicals . One of its major applications is in the production of pharmaceuticals, where it is used as a key starting material in the synthesis of various drugs .
  • Additive in Alkyne Metatheses

    • 2-Fluoro-5-methylphenol, a compound similar to 5-Fluoro-2-methylphenol, may be employed as an additive in various alkyne metatheses . It’s possible that 5-Fluoro-2-methylphenol could be used in a similar manner.

Safety And Hazards

5-Fluoro-2-methylphenol is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . The compound is also associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJOSIHYVLHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379129
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylphenol

CAS RN

452-85-7
Record name 5-Fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7 mL of a hot solution of concentrated sulfuric acid in 21 mL of water was added to 5-fluoro-2-methylphenylamine (5 g, 40 mmol). The mixture was cooled in an ice bath for 30 minutes and treated with a solution of sodium nitrite (3.38 g, 48 mmol) in 10 mL of water over a period of 10 minutes. After stirring at 0° C. for 45 minutes, the reaction was diluted with 20 mL of cold water and treated with 0.3 g of urea. The resulting mixture was added to a stirred solution of 11 mL of concentrated sulfuric acid in 10 mL of water containing 15 g of anhydrous sodium sulfate at 130° C. over 10 minutes. After an additional 5 minutes at 130° C., the reaction was allowed to cool to room temperature and was extracted with three 100 mL portions of dichloromethane. The combined organic layers were washed with two 50 mL portions of water and concentrated in vacuo. The reddish oil was dissolved in 250 mL of diethyl ether and washed with three 50 mL portions of 10% aqueous sodium hydroxide. The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether. The basic layer was acidified with 1 N aqueous HCl and extracted with three 100 mL portions of dichloromethane. The combined dichloromethane layers were washed with two 50 mL portions of brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light reddish liquid. The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes) to give 5 g of 5-fluoro-2-methylphenol as a light brownish oil (99% yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hot solution
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
The synthesis of 4-[ 18 F]fluoroguaiacol (4-[ 18 F]fluoro-2-methoxyphenol) has been achieved in no-carrier-added form starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic …
Number of citations: 28 www.sciencedirect.com
H Matter, B Scheiper, H Steinhagen, Z Böcskei… - Bioorganic & medicinal …, 2011 - Elsevier
The selective inhibition of the aspartyl protease renin is of high interest to control hypertension and associated cardiovascular risk factors. Following on preceding contributions, we …
Number of citations: 29 www.sciencedirect.com
M Drouin, JD Hamel, JF Paquin - Synthesis, 2018 - thieme-connect.com
Monofluoroalkenes have found wide application in organic chemistry, medicinal chemistry, and materials science. This review summarizes the most recent advances made regarding …
Number of citations: 113 www.thieme-connect.com
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
B Scheiper, H Matter, H Steinhagen, U Stilz… - Bioorganic & medicinal …, 2010 - Elsevier
Selective inhibition of the aspartyl protease renin has gained attraction as an interesting approach to control hypertension and associated cardiovascular risk factors given its unique …
Number of citations: 47 www.sciencedirect.com
A Dennig - 2014 - core.ac.uk
The field of biocatalytic synthesis is of growing importance for the development of new and environmentally friendly synthetic routes to bulk and fine chemicals. P450 monooxygenases …
Number of citations: 4 core.ac.uk
T MUTSUGA - (No Title), 2017 - nagoya.repo.nii.ac.jp
The oxidation reaction is one of the most widely used transformations in synthetic organic chemistry. Traditionally, toxic heavy metal oxidants or precious transition metal-based catalysts …
Number of citations: 5 nagoya.repo.nii.ac.jp

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